molecular formula C19H17BrN2O2S B11651311 2-(4-bromophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide

2-(4-bromophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11651311
M. Wt: 417.3 g/mol
InChI Key: HYQQQSFAZFRBSA-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a bromophenoxy group, a thiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the bromophenoxy and thiazole intermediates. One common route involves the following steps:

    Synthesis of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Formation of the bromophenoxy intermediate: 4-bromophenol is reacted with an appropriate alkylating agent to form the bromophenoxy compound.

    Synthesis of the thiazole intermediate: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling of intermediates: The bromophenoxy and thiazole intermediates are coupled under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The bromophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the thiazole ring can interact with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-methylpropiophenone: A brominated compound with similar structural features.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another brominated compound with a different heterocyclic ring.

Uniqueness

2-(4-BROMOPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE is unique due to its combination of a bromophenoxy group and a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H17BrN2O2S

Molecular Weight

417.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H17BrN2O2S/c1-13-3-2-4-14(9-13)10-17-11-21-19(25-17)22-18(23)12-24-16-7-5-15(20)6-8-16/h2-9,11H,10,12H2,1H3,(H,21,22,23)

InChI Key

HYQQQSFAZFRBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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